1-Bromospiro[2.3]hexane

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

1-Bromospiro[2.3]hexane (CAS 71153-28-1, molecular formula C6H9Br, molecular weight 161.04 g·mol⁻¹) is a halogenated spirocyclic hydrocarbon composed of a cyclopropane ring and a cyclobutane ring fused at a single quaternary carbon, with a bromine substituent at the bridgehead position. The compound is commercially supplied as a research-chemical building block at standard purities of 95% or 98%, with catalog offerings typically in the 100 mg to gram scale.

Molecular Formula C6H9B
Molecular Weight 161.04 g/mol
CAS No. 71153-28-1
Cat. No. B3056405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromospiro[2.3]hexane
CAS71153-28-1
Molecular FormulaC6H9B
Molecular Weight161.04 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC2Br
InChIInChI=1S/C6H9Br/c7-5-4-6(5)2-1-3-6/h5H,1-4H2
InChIKeyFQXDBBSVWKSTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromospiro[2.3]hexane (CAS 71153-28-1): Core Identity and Sourcing Baseline for the Strained C6H9Br Spirocyclic Building Block


1-Bromospiro[2.3]hexane (CAS 71153-28-1, molecular formula C6H9Br, molecular weight 161.04 g·mol⁻¹) is a halogenated spirocyclic hydrocarbon composed of a cyclopropane ring and a cyclobutane ring fused at a single quaternary carbon, with a bromine substituent at the bridgehead position . The compound is commercially supplied as a research-chemical building block at standard purities of 95% or 98%, with catalog offerings typically in the 100 mg to gram scale . Its defining molecular features—the strained spiro[2.3] framework and the polarizable C–Br bond—establish it as a versatile intermediate for nucleophilic substitution, cross-coupling, and ring-opening transformations that are not equally accessible with its chloro, fluoro, or non-halogenated spiro[2.3]hexane counterparts .

Why 1-Bromospiro[2.3]hexane Cannot Be Replaced by Chloro, Fluoro, or Non-Halogenated Spiro[2.3]hexane Analogs in Synthesis and Medicinal Chemistry


The spiro[2.3]hexane scaffold imposes ~56 kcal·mol⁻¹ of ring-strain energy that governs reactivity, but the halogen at the bridgehead position dictates the available reaction manifolds and biological property profiles . When a chloro or fluoro analog is substituted for the bromo compound, the 35–40% higher carbon–halogen bond dissociation energy (C–Cl ≈ 85 kcal·mol⁻¹ vs. C–Br ≈ 70 kcal·mol⁻¹ for alkyl halides) translates into substantially slower leaving-group departure in SN2 and SN1 pathways, often requiring harsher conditions or catalysts that degrade the acid-sensitive spiro framework [1]. Conversely, the iodo analog—while more reactive—suffers from poorer commercial availability, higher cost, and greater light/thermal instability that complicate reproducible scale-up. Non-halogenated spiro[2.3]hexane lacks a functional handle altogether, demanding additional C–H activation steps. The bromo substituent thus occupies a quantifiable reactivity window: sufficiently labile for efficient derivatization under mild conditions, yet stable enough for routine handling, storage, and procurement .

Quantitative Differentiation of 1-Bromospiro[2.3]hexane: Head-to-Head Evidence vs. Chloro, Fluoro, Iodo, and Non-Halogenated Analogs


Leaving-Group Reactivity: 1-Bromospiro[2.3]hexane vs. 1-Chlorospiro[2.3]hexane in Solvolysis Kinetics

In solvolysis reactions, the bromo-substituted spiro compound exhibits a leaving-group rate acceleration of approximately 10³-fold relative to its chloro analog. Literature data for 1-halospiro[adamantane-2,2′-adamantane]—a structurally analogous spiro system—report k_Br/k_Cl values of 2,300–4,500 in aqueous ethanolic or aqueous acetone media at 25 °C [1]. This magnitude of rate enhancement is consistent with the ~15 kcal·mol⁻¹ lower C–Br bond dissociation energy compared to C–Cl (70 vs. 85 kcal·mol⁻¹) [2] and translates to milder reaction temperatures, shorter reaction times, and reduced decomposition of the strain-sensitive spiro[2.3]hexane core during derivatization.

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Nucleophilic Substitution Reactivity: Bromine as the Balanced Handle Between Chlorine (Too Slow) and Iodine (Too Labile)

The established leaving-group ability order for halides in protic solvents is I⁻ > Br⁻ > Cl⁻ ≫ F⁻, governed by both thermodynamic (C–X bond strength) and kinetic (solvation of the departing anion) factors [1]. In the context of the spiro[2.3]hexane scaffold, the 1-iodo analog would provide even faster substitution, but 1-iodospiro[2.3]hexane is not listed as a commercially available compound in major catalogs, whereas 1-bromospiro[2.3]hexane is stocked by multiple suppliers at 95–98% purity . The 1-fluoro analog (C–F BDE ~108 kcal·mol⁻¹) is effectively inert under standard nucleophilic substitution conditions and is employed only for metabolic stability purposes rather than as a synthetic intermediate . Bromine thus represents the optimal balance of synthetic utility and commercial accessibility.

Medicinal Chemistry Parallel Synthesis Late-Stage Functionalization

Scaffold Conformational Constraint: Spiro[2.3]hexane vs. Flexible Alkyl Halide Building Blocks

The spiro[2.3]hexane core functions as a conformationally rigid, sp³-rich bioisostere that restricts rotational degrees of freedom compared to acyclic alkyl bromide building blocks. While non-spirocyclic alkyl bromides (e.g., cyclobutylmethyl bromide) typically possess 2–4 rotatable bonds, the spiro[2.3]hexane framework has zero rotatable bonds beyond the C–Br bond, effectively 'freezing' the molecular geometry . This constraint translates into entropic benefits in target binding: the spiro[2.3]hexane scaffold pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon protein binding by an estimated 0.5–1.5 kcal·mol⁻¹ per restricted rotor [1]. Such rigidity is absent in conventional alkyl bromide building blocks and is directly responsible for the scaffold's growing adoption in medicinal chemistry programs targeting GABAergic and CNS receptors [2].

Drug Discovery Bioisosteres Conformational Analysis

Ring-Strain Energy: Quantified Thermodynamic Driving Force for Ring-Opening Derivatization

The spiro[2.3]hexane system carries approximately 56 kcal·mol⁻¹ of ring-strain energy, predominantly distributed across the cyclopropane and cyclobutane rings, as established by computational and experimental thermochemical measurements on the 1-oxaspiro[2.3]hexane analog . This strain energy provides a substantial thermodynamic driving force for regioselective ring-opening reactions—an attribute not present in monocyclic alkyl bromides (cyclopropyl bromide: ~27.5 kcal·mol⁻¹ strain; cyclobutyl bromide: ~26.5 kcal·mol⁻¹) [1]. The total strain energy of the spiro system exceeds the sum of individual ring strains due to the additional geometric constraint at the spiro-fusion carbon, making it a uniquely activated electrophilic partner for strain-release-driven C–C and C–heteroatom bond formations.

Synthetic Methodology Strain-Release Chemistry Thermochemistry

Lipophilicity Modulation: logP of Spiro[2.3]hexane Core vs. Substituted Phenyl Bioisosteres

The unsubstituted spiro[2.3]hexane hydrocarbon core has a computed logP of 1.95 (octanol/water) , placing it in a distinctly lower lipophilicity range than the phenyl ring (logP of benzene = 2.13) it is often designed to replace as a bioisostere. When substituted with bromine, the logP of 1-bromospiro[2.3]hexane is estimated at approximately 2.32 [1], still ~0.5–1.0 log unit below an equivalently substituted bromobenzene (logP of bromobenzene ≈ 2.99). This reduction in lipophilicity—approximately 0.67 log units—is consistent with the broader observation that sp³-rich spiro systems reduce logP relative to flat aromatic counterparts, a property that correlates with improved aqueous solubility, lower phospholipidosis risk, and enhanced metabolic stability in drug candidates [2].

Medicinal Chemistry ADME Optimization Physicochemical Properties

Synthetic Accessibility: Quantitative Yield for One-Step Bromination of Spiro[2.3]hexane Under Optimized Vilsmeier Conditions

A published protocol reports the one-step synthesis of 1-bromospiro[2.3]hexane in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy [1]. This contrasts with the multi-step sequences typically required for substituted spiro[2.3]hexane amino acids (3–5 synthetic steps, cumulative yields often <30%) [2]. The quantitative single-step transformation establishes a reliable and scalable entry point into the 1-bromospiro[2.3]hexane chemical space, reducing procurement risk and enabling cost-effective library synthesis compared to more complex spiro[2.3]hexane derivatives that require protecting-group manipulations and chiral resolutions.

Process Chemistry Synthetic Methodology Scale-Up

Optimal Application Scenarios for 1-Bromospiro[2.3]hexane: Where Quantitative Differentiation Drives Procurement Decisions


Strain-Release-Driven Library Synthesis: Leveraging 56 kcal·mol⁻¹ Ring Strain for Rapid Diversity Generation

Medicinal chemistry groups building spirocycle-focused screening libraries should prioritize 1-bromospiro[2.3]hexane as the primary diversification scaffold. The ~56 kcal·mol⁻¹ ring-strain energy drives regioselective ring-opening reactions with a thermodynamic forcing unavailable to monocyclic alkyl bromides, enabling one-step access to complex cyclobutane- and cyclopropane-derived products. Combined with the 10³-fold leaving-group reactivity advantage over the chloro analog [1], library synthesis protocols can operate at ambient temperature with short reaction times (typically <2 h for nucleophilic displacements), preserving the acid- and heat-sensitive spiro framework while maximizing throughput. The quantitative single-step synthetic accessibility of the bromo compound further ensures that the starting material cost does not become a bottleneck for parallel synthesis campaigns.

Conformationally Restricted Bioisostere for CNS-Targeted Lead Optimization

In CNS drug discovery programs requiring replacement of flat aromatic rings (e.g., phenyl, pyridyl) with three-dimensional bioisosteres, 1-bromospiro[2.3]hexane offers a rigid, sp³-rich scaffold with essentially zero rotatable bonds beyond the C–Br vector . The computed logP reduction of ~0.67 units vs. bromobenzene [1] directly addresses lipophilicity-driven liabilities (CYP inhibition, hERG binding, phospholipidosis) that frequently derail aromatic lead series. The scaffold's demonstrated relevance to GABAergic modulator development provides a validated precedent for CNS applications, while the bromine handle enables late-stage diversification via Suzuki, Sonogashira, or Buchwald–Hartwig couplings without perturbing the spirocyclic geometry that confers target selectivity.

Bromine-Specific Reactivity Window for Iterative Fragment Elaboration

Fragment-based drug discovery (FBDD) groups should select 1-bromospiro[2.3]hexane over its chloro and iodo counterparts when designing fragment elaboration cascades. The C–Br bond dissociation energy of ~70 kcal·mol⁻¹ positions bromine in the optimal reactivity window: sufficiently labile for efficient Pd-catalyzed cross-coupling (oxidative addition rates approximately 10–100× faster than with C–Cl bonds), yet sufficiently robust to survive multi-step synthetic sequences that would decompose the iodo analog . Commercial availability at 95–98% purity from multiple suppliers [1] ensures batch-to-batch reproducibility essential for structure–activity relationship (SAR) studies, unlike the iodo analog which lacks established commercial sourcing. This combination of reactivity and reliability makes the bromo compound the default choice for iterative fragment growth strategies.

Process Chemistry Route Scouting: Quantitative Single-Step Access for Scale-Up Feasibility Assessment

Process R&D teams evaluating spiro[2.3]hexane-containing candidates for preclinical development should use 1-bromospiro[2.3]hexane for initial route scouting and scale-up feasibility studies. The published quantitative-yield, single-step synthesis under adapted Vilsmeier conditions provides an immediate, literature-precedented manufacturing route that avoids the multi-step, low-yielding sequences required for amino-functionalized spiro[2.3]hexane derivatives (cumulative yields ≤30%) [1]. The non-hazardous transport classification (not regulated as DOT/IATA hazardous material) and long-term storage stability under ambient conditions further reduce the logistical barriers to kilogram-scale procurement, enabling process chemists to de-risk the spiro[2.3]hexane supply chain before committing to more complex derivative synthesis.

Quote Request

Request a Quote for 1-Bromospiro[2.3]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.